molecular formula C21H21NO5 B6231741 rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans CAS No. 2137086-05-4

rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans

Cat. No. B6231741
CAS RN: 2137086-05-4
M. Wt: 367.4
InChI Key:
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups. The molecule also contains a carboxylic acid group and an amino group, suggesting it could be an amino acid derivative. The presence of a cyclobutane ring indicates it might have specific stereochemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the cyclobutane core, followed by the introduction of the hydroxy, methyl, and carboxylic acid groups. The Fmoc group would likely be introduced in a later step, as it’s typically used as a protecting group during synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space, and particularly by the configuration of its chiral centers. The prefixes “(1r,3s)” in the name suggest that the molecule has two chiral centers, one at position 1 and one at position 3 of the cyclobutane ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The Fmoc group could be removed under mildly acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar groups like the carboxylic acid would likely make it somewhat soluble in polar solvents .

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a building block in peptide synthesis, its role would be to add a specific amino acid residue to the growing peptide chain .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, but could include risks associated with handling organic solvents, corrosive acids, or toxic compounds .

Future Directions

The future directions for research involving this compound would likely depend on its intended applications. If it’s being used as a building block in peptide synthesis, future research might focus on developing more efficient synthesis methods, or on using it to synthesize new peptides with interesting biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans involves the protection of the hydroxyl and amine groups, followed by the formation of the cyclobutane ring and the introduction of the fluorenyl group. The final step involves the deprotection of the amine and hydroxyl groups to obtain the target compound.", "Starting Materials": [ "3-methyl-3-hydroxycyclobutanecarboxylic acid", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanesulfonyl chloride (MsCl)", "Triethylamine (TEA)", "Tetrahydrofuran (THF)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Protection of hydroxyl group", "3-methyl-3-hydroxycyclobutanecarboxylic acid is dissolved in THF and treated with MsCl and TEA to form the corresponding mesylate. The mesylate is then treated with NaHCO3 to form the corresponding carbonate. The carbonate is then treated with MeOH and DIPEA to form the corresponding methyl carbonate.", "Step 2: Protection of amine group", "The methyl carbonate is dissolved in DCM and treated with DCC and NHS to form the corresponding NHS ester. The NHS ester is then treated with 9H-fluorene-9-methanol in the presence of TEA to form the corresponding carbamate.", "Step 3: Formation of cyclobutane ring", "The carbamate is dissolved in DCM and treated with NaHCO3 to form the corresponding carbonate. The carbonate is then treated with TEA and the corresponding cyclobutane-1,3-dione to form the corresponding cyclobutane ring.", "Step 4: Introduction of fluorenyl group", "The cyclobutane ring is dissolved in DCM and treated with MsCl and TEA to form the corresponding mesylate. The mesylate is then treated with NaHCO3 to form the corresponding carbonate. The carbonate is then treated with 9H-fluorene-9-methanol in the presence of TEA to form the corresponding fluorenyl carbamate.", "Step 5: Deprotection of amine and hydroxyl groups", "The fluorenyl carbamate is dissolved in DCM and treated with NaHCO3 to form the corresponding carbonate. The carbonate is then treated with MeOH and NaCl to form the corresponding methyl ester. The methyl ester is then treated with NaOH to deprotect the amine and hydroxyl groups, yielding rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans." ] }

CAS RN

2137086-05-4

Molecular Formula

C21H21NO5

Molecular Weight

367.4

Purity

95

Origin of Product

United States

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